molecular formula C10H14NO+ B3053399 benzoyl(trimethyl)azanium;bromide CAS No. 5350-42-5

benzoyl(trimethyl)azanium;bromide

Cat. No.: B3053399
CAS No.: 5350-42-5
M. Wt: 164.22 g/mol
InChI Key: KRZRNXHQZJZPPZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzoyl(trimethyl)azanium;bromide typically involves the reaction of benzyl chloride with trimethylamine in the presence of a solvent such as ethanol. The reaction proceeds as follows:

C6H5CH2Cl+(CH3)3NC6H5CH2N+(CH3)3BrC_6H_5CH_2Cl + (CH_3)_3N \rightarrow C_6H_5CH_2N^+(CH_3)_3Br^- C6​H5​CH2​Cl+(CH3​)3​N→C6​H5​CH2​N+(CH3​)3​Br−

The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, this compound is produced by the quaternization of benzyl chloride with trimethylamine. The reaction is carried out in large reactors, and the product is isolated by filtration and drying .

Mechanism of Action

The mechanism of action of benzoyl(trimethyl)azanium;bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The compound forms a complex with the reactant, allowing it to dissolve in the organic phase and react with the other phase .

Properties

IUPAC Name

benzoyl(trimethyl)azanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO.BrH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJGAGFPFYQSCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(=O)C1=CC=CC=C1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-42-5
Record name Benzenemethanaminium, N,N,N-trimethyl-α-oxo-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5350-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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